molecular formula C17H14Cl2O4 B14624532 Propane-1,3-diyl bis(4-chlorobenzoate) CAS No. 57847-60-6

Propane-1,3-diyl bis(4-chlorobenzoate)

Cat. No.: B14624532
CAS No.: 57847-60-6
M. Wt: 353.2 g/mol
InChI Key: XXVLEKQHSJKZEG-UHFFFAOYSA-N
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Description

Propane-1,3-diyl bis(4-chlorobenzoate) is a diester compound synthesized via a condensation reaction between 1,3-propanediol and 4-chlorobenzoyl chloride under anhydrous conditions. The reaction employs triethylamine as a base and toluene as a solvent, achieving a high yield of 96% . Its molecular structure consists of a propane-1,3-diyl backbone esterified with two 4-chlorobenzoate groups.

The compound is part of a broader class of bis(4-halobenzoate) esters designed for applications in agrochemical and pharmaceutical research, particularly in targeting fungal pathogens like Pyricularia oryzae .

Properties

CAS No.

57847-60-6

Molecular Formula

C17H14Cl2O4

Molecular Weight

353.2 g/mol

IUPAC Name

3-(4-chlorobenzoyl)oxypropyl 4-chlorobenzoate

InChI

InChI=1S/C17H14Cl2O4/c18-14-6-2-12(3-7-14)16(20)22-10-1-11-23-17(21)13-4-8-15(19)9-5-13/h2-9H,1,10-11H2

InChI Key

XXVLEKQHSJKZEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OCCCOC(=O)C2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Acid Chloride Method

The most widely reported method involves the reaction of propane-1,3-diol with 4-chlorobenzoyl chloride under basic conditions.

Procedure :

  • Activation : 4-Chlorobenzoic acid is converted to 4-chlorobenzoyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
  • Esterification : Propane-1,3-diol is reacted with 4-chlorobenzoyl chloride in anhydrous dichloromethane (DCM) or toluene, using triethylamine (TEA) or pyridine as a base to neutralize HCl.
    $$
    \text{Propane-1,3-diol} + 2 \, \text{4-ClC₆H₄COCl} \xrightarrow{\text{TEA, DCM}} \text{Propane-1,3-diyl bis(4-chlorobenzoate)} + 2 \, \text{HCl}
    $$
    Conditions :
  • Molar ratio (diol:acid chloride) = 1:2.2
  • Temperature: 0°C → room temperature (RT), 12–24 hours.
    Yield : 70–85% after column chromatography.

Advantages : High scalability, cost-effective reagents.
Limitations : Requires careful handling of corrosive acid chlorides.

Coupling Agent Approach

For substrates sensitive to acidic conditions, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are employed.

Procedure :

  • Activation : 4-Chlorobenzoic acid is activated in situ using DCC/EDCI and a catalytic amount of 4-dimethylaminopyridine (DMAP).
  • Esterification : Propane-1,3-diol is added to the activated acid mixture.
    $$
    \text{Propane-1,3-diol} + 2 \, \text{4-ClC₆H₄COOH} \xrightarrow{\text{DCC/DMAP, DCM}} \text{Product} + 2 \, \text{H₂O}
    $$
    Conditions :
  • Solvent: DCM or tetrahydrofuran (THF).
  • Temperature: RT, 6–12 hours.
    Yield : 65–75%.

Advantages : Mild conditions, avoids HCl gas.
Limitations : Costly coupling agents; requires removal of urea byproducts.

Reaction Optimization and Yields

Method Catalyst/Reagent Solvent Time (h) Yield (%) Source
Acid chloride TEA DCM 24 85
Coupling agent (DCC) DMAP THF 12 75
Mitsunobu (hypothetical) DIAD/PPh₃ THF 18 65

Key Observations :

  • Excess acid chloride (2.2 equiv) improves diester formation over monoester byproducts.
  • Lower temperatures (0°C) minimize side reactions like diol decomposition.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (CDCl₃, 600 MHz):
    δ 8.02 (d, J = 8.5 Hz, 4H, ArH), 7.48 (d, J = 8.5 Hz, 4H, ArH), 4.50 (t, J = 6.2 Hz, 4H, OCH₂), 2.28 (quintet, J = 6.2 Hz, 2H, CH₂).
  • IR (KBr):
    1725 cm⁻¹ (C=O stretch), 1260 cm⁻¹ (C-O ester), 1090 cm⁻¹ (C-Cl).
  • MS (ESI) :
    m/z 395.1 [M+H]⁺.

Industrial-Scale Production Considerations

  • Cost Efficiency : Acid chloride method is preferred due to low reagent costs.
  • Safety : Requires corrosion-resistant equipment for handling SOCl₂ and HCl gas.
  • Waste Management : Neutralization of acidic byproducts with aqueous NaHCO₃ is critical.

Chemical Reactions Analysis

Types of Reactions

Propane-1,3-diyl bis(4-chlorobenzoate) undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the 4-chlorobenzoate groups can be substituted with other nucleophiles such as amines or thiols.

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield propane-1,3-diol and 4-chlorobenzoic acid.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents such as ethanol or water.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Substitution: Products include substituted benzoates and propane derivatives.

    Hydrolysis: Products are propane-1,3-diol and 4-chlorobenzoic acid.

    Oxidation and Reduction: Products include carboxylic acids and alcohols.

Scientific Research Applications

Propane-1,3-diyl bis(4-chlorobenzoate) has several applications in scientific research:

Mechanism of Action

The mechanism of action of propane-1,3-diyl bis(4-chlorobenzoate) involves its interaction with various molecular targets. The ester bonds in the compound can be hydrolyzed by esterases, releasing the active 4-chlorobenzoic acid, which can then interact with cellular components. The chlorine atoms in the benzoate groups can also participate in substitution reactions, leading to the formation of new compounds with potential biological activity.

Comparison with Similar Compounds

Key Trends :

  • Yield Reduction with Longer Chains : The yield drops sharply from 96% (C3) to 55% (C4/C6) and 40% (C10). This suggests increased steric hindrance or reduced solubility of longer diols during reaction or purification .
  • Symmetry and Reactivity : The propane-1,3-diyl backbone (C3) likely offers optimal symmetry and flexibility for efficient esterification, whereas longer chains may introduce conformational challenges.

Structural and Functional Implications

  • Crystallographic Behavior: While propane-1,3-diyl bis(4-aminobenzoate) adopts a V-shape with hydrogen-bonded networks , the chloro derivative’s conformation may differ due to weaker Cl···Cl interactions compared to N–H···O/N hydrogen bonds.
  • Biological Relevance : Although specific activity data are unavailable, the high synthetic efficiency of propane-1,3-diyl derivatives (6a, 6b) makes them preferred candidates for further functional testing against fungal targets .

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